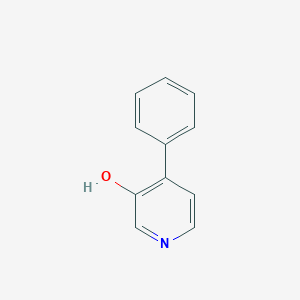

4-Phenylpyridin-3-ol

Vue d'ensemble

Description

4-Phenylpyridin-3-ol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Light Emitting Diode (OLED) Applications : Blue fluorescent 4'-aryl substituted 2,2':6',2'-terpyridine derivatives, related to 4-Phenylpyridin-3-ol, demonstrate potential for OLED applications due to their electron transport and electroluminescent properties (Lakshmanan, Shivaprakash, & Nair, 2015).

Antiradical Activity : Derivatives like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one show antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).

Antibacterial Properties : 4-hydroxy-3-phenylpyridin-2(1H)-ones exhibit significant inhibitory effects on Mycobacterium tuberculosis (Dannhardt, Meindl, Schober, & Kappe, 1991).

Chemical Synthesis and Reactivity : Phenyllithium reacts with 3-alkylpyridines to produce 3-alkyl-2-phenylpyridine in certain conditions (Abramovitch & Giam, 1962).

Cancer Research : 7-aminopyrido[4,3-d]pyrimidines, similar in structure to this compound, show potential as new classes of EGFR tyrosine kinase inhibitors (Thompson et al., 1995).

Herbicidal Activity : Phenylpyridines demonstrate high herbicidal activity against various broadleaf and grass weed species (Schäfer et al., 2003).

Photophysical Properties : 4-phenylpyridine exhibits strong fluorescence and luminescence, which is relevant in photophysical studies (Hotchandani & Testa, 1991).

Antimycobacterial Activity : New analogues of diphenylpyraline, related to this compound, show promising antimycobacterial activity (Weis, Kungl, & Seebacher, 2003).

Molecular Interaction Studies : Studies on complexes such as Ru(phen) 2+ and their interactions with DNA can inform about the binding properties of similar molecules (Kelly, Tossi, McConnell, & OhUigin, 1985).

Parkinsonism Research : MPTP and its metabolite MPP+, structurally related to this compound, have been studied for their effects on mitochondrial NADH dehydrogenase and their role in parkinsonism (Ramsay et al., 1986).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridin-6-one derivatives, have been reported to exhibit anticancer activity by inhibiting microtubule polymerization .

Mode of Action

For instance, pyridin-4-ol has been reported to react at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of pyrimidine biosynthesis, a pathway conserved in all living organisms and necessary for maintaining cellular fundamental functions such as dna and rna biosynthesis .

Pharmacokinetics

The compound has a molecular weight of 1712 and a melting point of 168-170°C , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit antiproliferative effects and induce cell death .

Action Environment

It is known that steric factors can influence the biological activity of similar compounds . Additionally, the gut–brain axis has been recognized as an important factor in the etiology of certain diseases, potentially influencing the action of compounds like 4-Phenylpyridin-3-ol .

Propriétés

IUPAC Name |

4-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNVXAJNXCTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376586 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101925-26-2 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

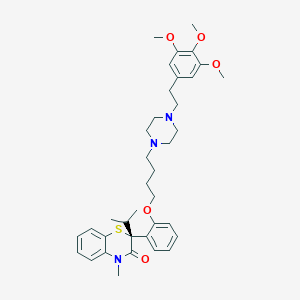

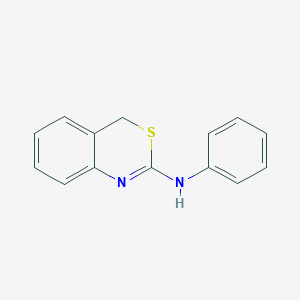

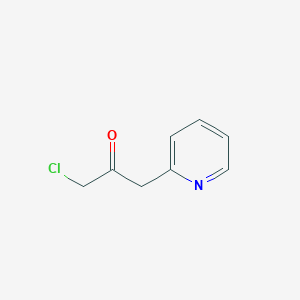

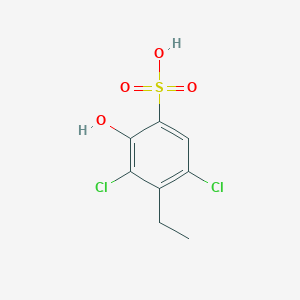

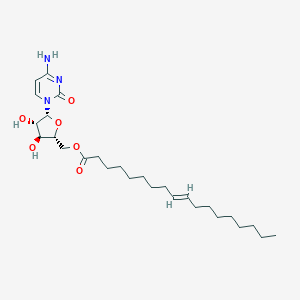

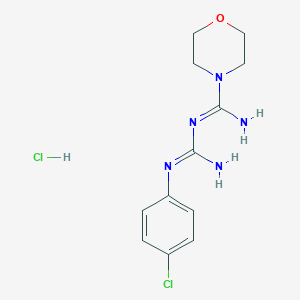

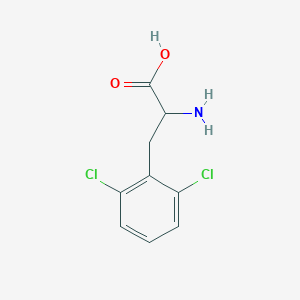

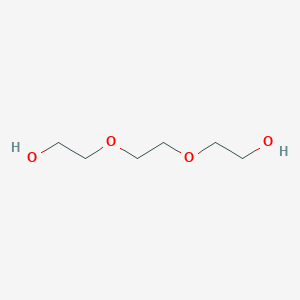

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)